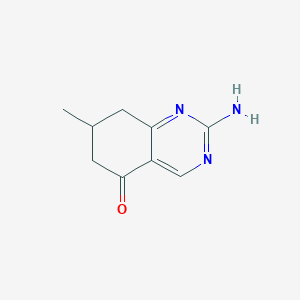![molecular formula C14H15N3O2 B4453310 N-(3-methoxypropyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4453310.png)
N-(3-methoxypropyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and antiproliferative properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes related to inflammation, viral replication, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Methoxypropyl)-2-methyl 1benzofuro[3,2-d]pyrimidin-4-amine : A similar compound with slight structural variations .
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
Uniqueness
N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxypropyl group and benzofuro[3,2-d]pyrimidine core make it a versatile compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-18-8-4-7-15-14-13-12(16-9-17-14)10-5-2-3-6-11(10)19-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMQDPWGIUXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=NC2=C1OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-amino-3-[(phenylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4453230.png)
![4-{[(4-chlorophenyl)sulfonyl]acetyl}morpholine](/img/structure/B4453234.png)
methanone](/img/structure/B4453235.png)
![2-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B4453243.png)

![7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4453253.png)
![6-ethyl-3-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4453269.png)
![6-ethyl-3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4453284.png)
![2-[(6-ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4453289.png)
![2-[(3-methyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4453290.png)
![1-[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-piperidinecarboxylic acid](/img/structure/B4453308.png)
![6-ethyl-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4453312.png)
![3-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4453314.png)
![6-ethyl-N-(3-methoxypropyl)-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4453316.png)
